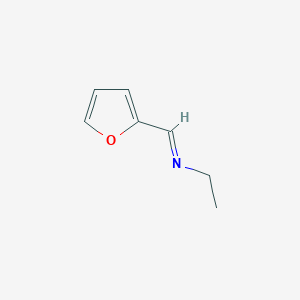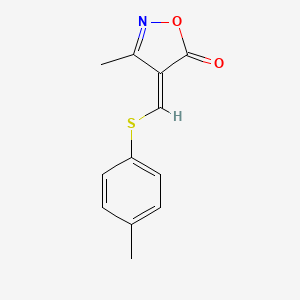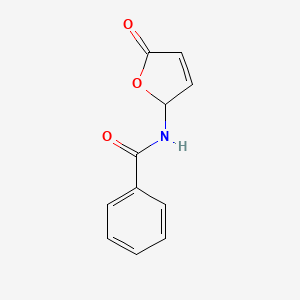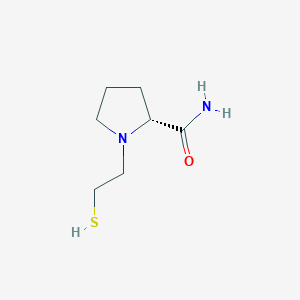
(R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound featuring a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 2-mercaptoethanol.
Formation of Intermediate: The carboxylic acid group is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate ester or anhydride.
Nucleophilic Substitution: The mercaptoethyl group is introduced through a nucleophilic substitution reaction, where 2-mercaptoethanol reacts with the activated intermediate.
Amidation: The final step involves the conversion of the ester or anhydride intermediate to the carboxamide using ammonia or an amine under mild conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Chemistry:
Ligand Design: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: Investigated as a potential drug candidate for its biological activity and pharmacokinetic properties.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the formulation of agrochemicals for pest control.
作用机制
The mechanism of action of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The carboxamide group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
相似化合物的比较
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-Acetylcysteine: A compound with a similar mercaptoethyl group but different overall structure.
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar mercapto group.
Uniqueness: ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to form covalent bonds with proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
属性
分子式 |
C7H14N2OS |
|---|---|
分子量 |
174.27 g/mol |
IUPAC 名称 |
(2R)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m1/s1 |
InChI 键 |
APYLQTJDDAEXAY-ZCFIWIBFSA-N |
手性 SMILES |
C1C[C@@H](N(C1)CCS)C(=O)N |
规范 SMILES |
C1CC(N(C1)CCS)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



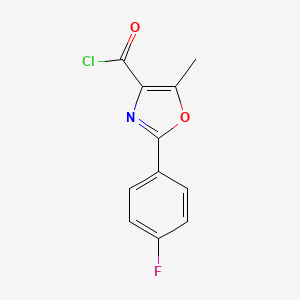
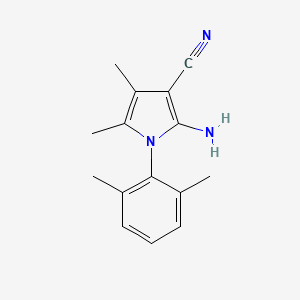
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
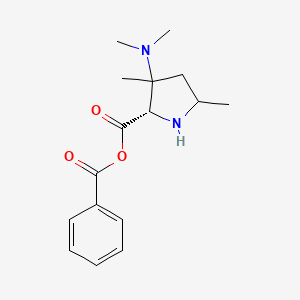
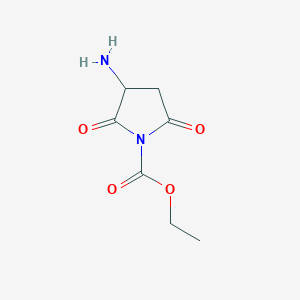

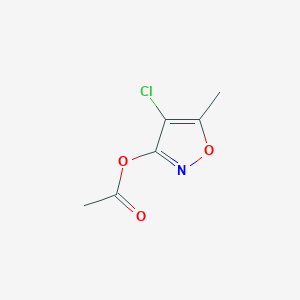
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
